4-fluorobenzaldehyde O-benzoyloxime
Description
4-Fluorobenzaldehyde O-benzoyloxime is a synthetic oxime ester derived from 4-fluorobenzaldehyde, a para-substituted aromatic aldehyde. The compound features a benzoyloxy group (-OBz) attached to the oxime nitrogen, resulting in the structural formula C₁₄H₁₀FNO₂. Its synthesis typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine followed by benzoylation. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic frameworks such as pyrazoles, thiazoles, and chalcones, which exhibit antimicrobial, antifungal, and enzyme-inhibitory activities .
The fluorine substituent at the para position enhances electronic effects, influencing reactivity and biological interactions. For instance, the electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions and cyclocondensation reactions .
Properties
Molecular Formula |
C14H10FNO2 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
[(E)-(4-fluorophenyl)methylideneamino] benzoate |
InChI |
InChI=1S/C14H10FNO2/c15-13-8-6-11(7-9-13)10-16-18-14(17)12-4-2-1-3-5-12/h1-10H/b16-10+ |
InChI Key |
DIEBAKUPBFEXAP-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzaldehyde O-Benzoyloxime Derivatives
Key Observations :
- Electron-Withdrawing Groups (F, Cl) : Enhance electrophilicity, improving reactivity in nucleophilic additions. For example, 4-fluorobenzaldehyde O-benzoyloxime reacts efficiently with thiosemicarbazide to form pyrazoline thioamides, a precursor to antimicrobial thiazoles .
- Electron-Donating Groups (OCH₃) : Stabilize intermediates in photochemical reactions. 4-Methoxy derivatives are less reactive in polar reactions but show stability under UV irradiation .
Table 2: Reaction Yields in Cyclodextrin Complexation
| Compound | Yield (%) | Reference |
|---|---|---|
| 3-Cyclopropanmethyl-7-(3-isopropoxypropyl) derivative (F-substituted) | 72.5 | |
| 3-Cyclopropanmethyl-7-(3-ethoxypropyl) derivative (Cl-substituted) | 84.0 |
Table 3: Antimicrobial and Enzymatic Activities
Q & A
Basic: What are the standard synthetic routes for preparing 4-fluorobenzaldehyde O-benzoyloxime?
The synthesis typically involves two sequential steps:
Oxime Formation : React 4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux (20–25 hours) to yield the corresponding oxime intermediate.
Acylation : Treat the oxime with benzoyl chloride in anhydrous benzene or pyridine for 6–7 hours to form the O-benzoyloxime derivative .
Key Considerations :
- Purification via column chromatography (silica gel) ensures high-purity products.
- Monitor reaction progress using TLC or NMR spectroscopy to confirm intermediate formation .
Basic: How is the structural integrity of 4-fluorobenzaldehyde O-benzoyloxime verified?
Structural characterization employs:
- Spectroscopy :
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₀FNO₂).
- X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) and hydrogen-bonding networks, as demonstrated for analogous O-benzoyloximes .
Advanced: What reaction mechanisms govern the acylation of oxime intermediates?
The acylation proceeds via nucleophilic substitution:
Activation : Benzoyl chloride reacts with pyridine (base) to form a reactive acylpyridinium intermediate.
Nucleophilic Attack : The oxime oxygen attacks the electrophilic carbonyl carbon, displacing chloride.
Supporting Evidence : Kinetic studies for analogous compounds show pseudo-first-order kinetics, with rate dependence on benzoyl chloride concentration . Contradictions : Competing side reactions (e.g., over-acylation) may occur in polar solvents, necessitating strict anhydrous conditions .
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